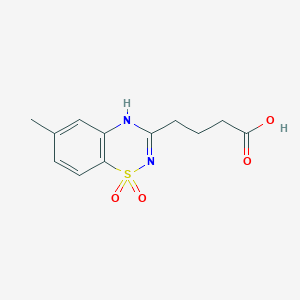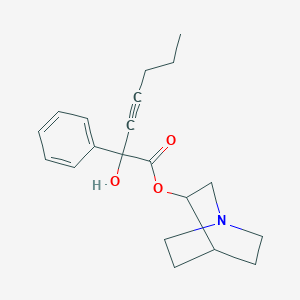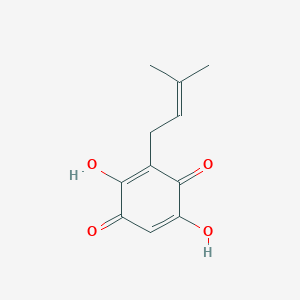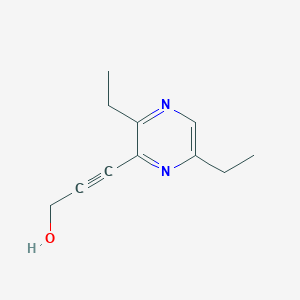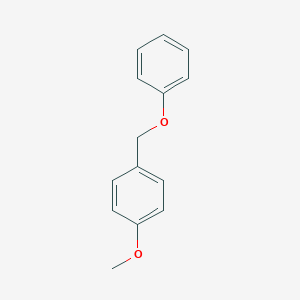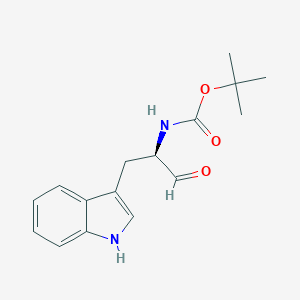
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AlphaR-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal, also known as Boc-indole-3-aldehyde, is a synthetic chemical compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other indole derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science. (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has also been used in the synthesis of indole-based fluorescent dyes, which are widely used in biological imaging and sensing applications.
Mécanisme D'action
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It also has the ability to scavenge free radicals and protect cells against oxidative stress. These properties make (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Effets Biochimiques Et Physiologiques
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has the ability to modulate the immune system and reduce inflammation. These effects make (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde a potential candidate for the treatment of various diseases, such as depression, anxiety, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf-life. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into account when designing experiments using (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde.
Orientations Futures
There are several future directions for the research on (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde. One potential direction is the development of new indole derivatives with enhanced properties and potential applications. Another direction is further research on the mechanism of action of (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde, which could lead to the development of new treatments for neurodegenerative diseases and other disorders. Additionally, research on the toxicity and safety of (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is needed to ensure its safe use in laboratory and clinical settings.
Conclusion
In conclusion, (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is a synthetic chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde could lead to the development of new treatments for various diseases and the discovery of new indole derivatives with enhanced properties and potential applications.
Méthodes De Synthèse
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is synthesized by reacting indole-3-acetic acid with tert-butyl carbamate and oxalyl chloride. The resulting product is then treated with sodium borohydride to obtain (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde. This synthesis method has been well-documented in scientific literature and has been used by researchers worldwide.
Propriétés
Numéro CAS |
108104-79-6 |
|---|---|
Nom du produit |
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal |
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Clé InChI |
OGFJDTNJMBRBML-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
Synonymes |
(R)-tert-butyl 3-(1H-indol-3-yl)-1-oxopropan-2-ylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




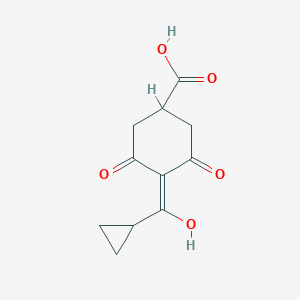

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

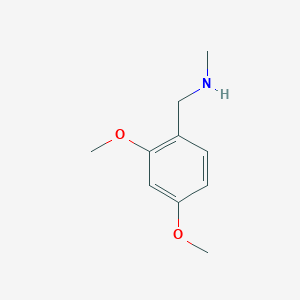

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
